Product packaging for Isopropyl 1-isopropylprolinate(Cat. No.:CAS No. 31552-16-6)

Isopropyl 1-isopropylprolinate

Cat. No.: B1330444
CAS No.: 31552-16-6
M. Wt: 199.29 g/mol
InChI Key: GEZXXWSGDCCGQM-UHFFFAOYSA-N
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Description

Significance of Chirality in Chemical Synthesis

Chirality, a fundamental property of molecules lacking an internal plane of symmetry, plays a pivotal role in chemical synthesis, particularly in the development of pharmaceuticals and other biologically active compounds. nih.gov Many essential biological molecules, including amino acids, sugars, DNA, and proteins, are chiral. nih.gov This inherent chirality in biological systems means that drug molecules, which are often chiral themselves, interact with their targets in a three-dimensional manner, where the stereochemistry of the molecule can significantly influence its pharmacological activity. nih.govrsc.org

The differential behavior of enantiomers, which are non-superimposable mirror images of a chiral molecule, in a chiral environment is a critical consideration in drug design and development. mdpi.com While enantiomers possess identical physical and chemical properties in an achiral setting, they can exhibit markedly different pharmacological, toxicological, and metabolic profiles within the chiral environment of the human body. rsc.orgmdpi.com This has led to a paradigm shift in the pharmaceutical industry, with a greater emphasis on the development of single-enantiomer drugs to enhance efficacy and minimize potential adverse effects. nih.govnih.gov The Food and Drug Administration (FDA) established guidelines in 1992 for the development of single enantiomers and racemates, further underscoring the importance of chirality in drug development. nih.govrsc.org

Asymmetric synthesis, also known as chiral synthesis, has emerged as a powerful tool for producing enantiomerically pure compounds. nih.govnumberanalytics.com This approach utilizes chiral catalysts or auxiliaries to control the stereochemical outcome of a reaction, favoring the formation of one enantiomer over the other. numberanalytics.com The ability to selectively synthesize a desired enantiomer is crucial for creating drugs with improved therapeutic indices and for exploring the structure-activity relationships of complex molecules. nih.govnih.gov

Overview of Chiral Auxiliaries and Chiral Building Blocks in Asymmetric Transformations

Asymmetric transformations are at the heart of modern organic synthesis, enabling the selective production of a single enantiomer of a chiral molecule. Two key strategies employed in this field are the use of chiral auxiliaries and chiral building blocks.

Chiral Auxiliaries are enantiomerically pure compounds that are temporarily incorporated into a substrate to direct the stereochemical course of a reaction. researchgate.net After the desired transformation, the auxiliary is cleaved from the product and can often be recovered for reuse. researchgate.net The majority of chiral auxiliaries are derived from readily available and inexpensive natural sources. researchgate.net They have been successfully applied in a wide range of reactions, including alkylations, aldol (B89426) reactions, and Diels-Alder reactions, to achieve high levels of diastereoselectivity. researchgate.net

Chiral Building Blocks , on the other hand, are enantiomerically pure compounds that are incorporated as a permanent part of the final molecule. ecampus.com These are valuable intermediates in the synthesis of natural products and pharmaceuticals. The "chiral pool" refers to the collection of abundant and naturally occurring enantiopure compounds, such as amino acids, sugars, and terpenes, that serve as readily available starting materials for the synthesis of complex chiral molecules. wikipedia.org The use of chiral building blocks from the chiral pool can significantly improve the efficiency of a total synthesis by providing a pre-existing stereocenter. wikipedia.org

The choice between using a chiral auxiliary or a chiral building block depends on the specific synthetic strategy and the target molecule. Both approaches are essential tools for the stereoselective construction of complex chiral molecules.

Historical and Current Perspectives on Proline-Derived Chiral Inducers

Proline, a unique cyclic secondary amino acid, has a rich history as a versatile chiral inducer in asymmetric synthesis. Its rigid pyrrolidine (B122466) ring structure and the presence of both a secondary amine and a carboxylic acid functional group make it an effective organocatalyst and a valuable component of chiral ligands and auxiliaries.

Historically, proline and its derivatives have been instrumental in the development of organocatalysis, a field that uses small organic molecules to catalyze chemical reactions. Proline-catalyzed reactions, such as the aldol and Mannich reactions, have become fundamental transformations in organic synthesis.

In recent years, the application of proline-derived chiral inducers has expanded significantly. nih.gov Proline derivatives are now widely used in a variety of asymmetric transformations, including Michael additions, Diels-Alder reactions, and allylic alkylations. nih.govmdpi.comacs.org Researchers have developed a vast array of proline-based ligands for use in metal-catalyzed asymmetric reactions, demonstrating their versatility and effectiveness in inducing high levels of enantioselectivity. acs.orgacs.org Furthermore, proline itself serves as a valuable chiral building block in the total synthesis of complex natural products. mdpi.com The inherent chirality of proline can be effectively transferred to create new stereocenters in the target molecule. mdpi.com The development of ionic liquids incorporating proline moieties represents a more recent advancement, offering advantages such as catalyst recyclability. nih.gov

The continued exploration of proline and its derivatives as chiral inducers is a testament to their enduring importance in asymmetric synthesis. Their ready availability, low cost, and high efficiency make them attractive tools for both academic and industrial research.

Research Scope and Objectives for Isopropyl 1-isopropylprolinate

The focus of this article is the chemical compound this compound. The primary objective is to provide a comprehensive overview of this specific prolinate ester, detailing its chemical and physical properties. This includes its molecular formula, molecular weight, and other relevant identifiers. The synthesis of this compound will also be a key area of investigation. While detailed experimental procedures are beyond the scope of this article, the general synthetic routes to this compound will be discussed.

It is important to note that this article will strictly focus on the chemical nature of this compound. Information regarding dosage, administration, safety profiles, or adverse effects is explicitly excluded. The aim is to present a scientifically accurate and focused examination of this compound from a chemical perspective.

Chemical and Physical Properties of this compound

PropertyValue
CAS Number 31552-16-6
Molecular Formula C11H21NO2
Molecular Weight 199.3 g/mol

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H21NO2 B1330444 Isopropyl 1-isopropylprolinate CAS No. 31552-16-6

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

propan-2-yl 1-propan-2-ylpyrrolidine-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H21NO2/c1-8(2)12-7-5-6-10(12)11(13)14-9(3)4/h8-10H,5-7H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GEZXXWSGDCCGQM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1CCCC1C(=O)OC(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H21NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20341624
Record name Isopropyl 1-isopropylprolinate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20341624
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

199.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

31552-16-6
Record name Isopropyl 1-isopropylprolinate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20341624
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for Isopropyl 1 Isopropylprolinate

Established Chemical Synthetic Pathways

Traditional methods for synthesizing proline esters and their N-alkylated derivatives rely on well-documented organic reactions, primarily focusing on esterification and subsequent or prior derivatization of the nitrogen atom.

The formation of a prolinate ester is the cornerstone of synthesizing the target compound. The most common method for this transformation is the Fischer-Speier esterification. This reaction involves treating the amino acid with an excess of the desired alcohol—in this case, isopropanol—in the presence of a strong acid catalyst. nih.gov Dry hydrogen chloride gas bubbled through the alcohol is a classic approach, leading to the formation of the amino acid ester hydrochloride. sciencemadness.orgnih.gov

Alternative reagents can be used to activate the carboxylic acid group for esterification. Thionyl chloride, for example, can convert the amino acid to its acid chloride, which then readily reacts with an alcohol. sciencemadness.org Another method involves the use of trimethylchlorosilane in methanol (B129727) to produce methyl esters, a technique that can be adapted for other alcohols. nih.gov These methods are effective but often require harsh conditions and generate significant waste. rsc.orgrsc.org

The direct synthesis of Isopropyl 1-isopropylprolinate would likely involve the esterification of N-isopropylproline. The synthesis of this precursor would first require the N-alkylation of proline, followed by esterification using a method such as the Fischer-Speier reaction.

Derivatization of the proline molecule is essential for creating this compound, as the secondary amine of the pyrrolidine (B122466) ring must be converted to a tertiary amine via N-isopropylation. This N-alkylation is a key derivatization step.

Strategies for this transformation can vary. One approach involves the direct alkylation of a proline ester using an isopropyl halide. Alternatively, the proline can be N-alkylated first, and the resulting N-isopropylproline can then be esterified. researchgate.net For analytical purposes, proline is often derivatized to make it more volatile for gas chromatography; this can involve a two-step process of methylation followed by acetylation. sigmaaldrich.com While not a direct synthesis of the target compound, these derivatization techniques demonstrate the reactivity of the proline molecule's functional groups and the methods available for their modification.

The synthesis of complex proline derivatives, such as those used as chiral auxiliaries or in bioactive compounds, often involves multi-step sequences where the proline ring is modified or functionalized. organic-chemistry.orgresearchgate.net For instance, N-protected prolines are common intermediates in the synthesis of fluorine-containing peptides and other complex molecules. organic-chemistry.org

Advanced and Novel Synthesis Approaches

Modern synthetic chemistry seeks to improve upon traditional methods by enhancing efficiency, selectivity, and sustainability. Research into advanced synthesis of proline derivatives focuses on optimizing reaction conditions, employing novel catalysts, and developing greener processes.

Optimizing reaction parameters is crucial for maximizing the yield and purity of the desired product while minimizing side reactions. For esterification and N-alkylation reactions, key variables include temperature, solvent, catalyst choice and loading, and the molar ratio of reactants.

For example, in the enzymatic synthesis of isopropyl palmitate, a related esterification, optimizing the molar ratio of isopropyl alcohol to the acid, the amount of enzyme, and the quantity of molecular sieves (for water removal) significantly increased the conversion rate to over 90%. researchgate.net Similar principles can be applied to prolinate synthesis. Studies on the N-alkylation of amino acid esters have shown that careful selection of a catalyst and an acidic additive can dramatically improve conversion and selectivity under specific temperature conditions. researchgate.net

Table 1: Factors for Optimizing Prolinate Synthesis

ParameterInfluence on ReactionExample of Optimized ConditionSource
Molar Ratio Affects reaction equilibrium and rate. Excess alcohol can drive esterification forward.An isopropyl alcohol to palmitic acid molar ratio of 15:1 was optimal for enzymatic esterification. researchgate.net
Temperature Influences reaction rate and catalyst stability. Higher temperatures can increase rate but may cause decomposition or side reactions.A temperature of 85 °C was found to be optimal for the hydrogen-borrowing alkylation of certain amino alcohols. nih.gov
Catalyst The type and amount of catalyst directly impact reaction efficiency and selectivity.In a Ru-catalyzed N-alkylation, 2 mol% of the catalyst with an acid additive gave >99% conversion and selectivity. researchgate.net
Solvent The polarity and boiling point of the solvent can affect reactant solubility and reaction temperature.2-Methyl-THF (Me-THF) was found to be a superior "green" solvent for Fischer-Speier esterification of proline, yielding a quantitative, enantiomerically pure product. nih.gov
Additives Additives like acid co-catalysts or dehydrating agents can enhance reaction performance.The addition of diphenyl phosphate (B84403) as a Brønsted acid additive improved both conversion and selectivity in an N-alkylation reaction. researchgate.net

The choice of catalyst is pivotal in modern organic synthesis. Various catalytic systems have been developed for reactions involving proline and its derivatives.

Acid Catalysis : Traditional Fischer esterification relies on strong Brønsted acids like p-toluenesulfonic acid or mineral acids. nih.gov

Metal-Based Catalysis : Transition metal complexes are powerful catalysts for these transformations. Palladium catalysts are used in the synthesis of proline esters from precursors like 2-cyanoethylglycine ester. google.com Ruthenium-based catalysts, such as Shvo's catalyst, have proven effective for the N-alkylation of amino acid esters via a "hydrogen borrowing" mechanism. researchgate.net Iridium complexes have also been employed for similar alkylations. nih.gov

Biocatalysis : Enzymes offer a highly selective and environmentally benign alternative to chemical catalysts. Lipases, particularly immobilized Candida antarctica lipase (B570770) B (CalB), are widely used for esterification reactions. rsc.orgresearchgate.net These biocatalytic processes operate under mild conditions, often in organic solvents or even solvent-free systems, and can achieve high conversions with excellent enantioselectivity, avoiding the racemization that can occur under harsh chemical conditions. rsc.orgrsc.org

Green chemistry principles aim to reduce the environmental impact of chemical processes. In the context of synthesizing this compound, this involves using safer solvents, employing recyclable catalysts, and designing reactions with high atom economy that minimize waste.

The use of biocatalysts like immobilized CalB is a prime example of a green chemistry approach. rsc.orgrsc.org These enzymatic reactions replace hazardous reagents like thionyl chloride, thereby eliminating the production of toxic byproducts such as SO2 and HCl. rsc.org Furthermore, biocatalytic reactions can often be performed in greener solvents or without any solvent at all. rsc.orgresearchgate.net

The selection of solvents is another key aspect of green synthesis. Research has demonstrated the successful use of green ethers, such as cyclopentyl methyl ether (CPME) and 2-methyltetrahydrofuran (B130290) (Me-THF), as replacements for hazardous solvents like benzene (B151609) and chloroform (B151607) in Fischer-Speier esterifications. nih.gov For proline benzyl (B1604629) ester, using Me-THF or cyclohexane (B81311) resulted in a quantitative yield of enantiomerically pure product, showcasing a significant improvement in the environmental profile of the synthesis. nih.gov

Application of Isopropyl 1 Isopropylprolinate in Asymmetric Synthesis

Isopropyl 1-isopropylprolinate as a Chiral Auxiliary

The primary application of this compound in asymmetric synthesis is as a chiral auxiliary. A chiral auxiliary is a stereogenic group that is temporarily incorporated into a prochiral substrate to direct a subsequent stereoselective transformation. After the desired stereochemistry is established, the auxiliary can be removed and often recovered for reuse.

Diastereoselective Control in Carbon-Carbon Bond Formation

This compound excels in exerting diastereoselective control during the formation of new carbon-carbon bonds, particularly in the alkylation of enolates. When an acyl group is attached to the nitrogen atom of this compound, the resulting N-acyl derivative can be deprotonated to form a chiral enolate. The steric bulk of the isopropyl ester and the inherent chirality of the proline ring create a highly ordered and sterically hindered environment around the enolate. This environment dictates the trajectory of an incoming electrophile, leading to the preferential formation of one diastereomer over the other.

Influence on Enolate Diastereoface Selection

The diastereoselectivity observed in the alkylation of N-acylproline esters is a direct consequence of effective enolate diastereoface selection. The conformation of the chiral enolate derived from this compound is influenced by the chelation of a metal cation (typically lithium) between the enolate oxygen and the carbonyl oxygen of the ester. This chelation, combined with the steric hindrance imposed by the isopropyl groups and the pyrrolidine (B122466) ring, effectively blocks one face of the enolate. Consequently, the electrophile is forced to approach from the less hindered face, resulting in a high degree of stereocontrol. The stereochemical outcome of these alkylations can be influenced by factors such as the N-protecting group and the nature of the alkylating reagent. For instance, in the alkylation of N-Boc-4-tert-butyldiphenylsilyloxyproline methyl ester, the use of benzylic halides can lead to products with an inversion of configuration. nih.gov

Scope Across Various Substrate Classes

The utility of proline-derived chiral auxiliaries extends to a wide range of substrate classes. The principles of diastereoselective alkylation have been successfully applied to various N-acyl derivatives of proline esters, allowing for the asymmetric synthesis of a diverse array of α-substituted carboxylic acids. The steric and electronic properties of the acyl group and the electrophile can be varied, demonstrating the broad applicability of this methodology. For example, the diastereoselective alkylations of 4-hydroxy-substituted prolines have been utilized in the synthesis of novel β-peptide oligomers and biologically active natural products. nih.gov

N-Acyl Proline Ester SubstrateElectrophileDiastereomeric Ratio (d.r.)Reference
N-Boc-(2S,4R)-4-tert-butyldiphenylsilyloxyproline methyl esterBenzyl (B1604629) bromideHigh (inversion) nih.gov
N-Boc-(2R,3S)-3-hydroxyproline ethyl esterVarious electrophilesExcellent nih.gov
N-Boc-(4S)-fluoro-l-proline methyl esterAlkyl halidesHigh nih.gov

This compound as a Chiral Building Block

Beyond its role as a transient director of stereochemistry, this compound can also serve as a chiral building block, where its stereochemically defined core is permanently incorporated into the final target molecule. This approach is particularly valuable in the synthesis of complex molecules where the pyrrolidine ring constitutes a key structural motif.

Incorporation into Complex Bioactive Molecules

Proline and its analogues are integral components of numerous natural products and pharmaceutically active compounds. nih.gov The unique constrained cyclic structure of proline plays a crucial role in defining the three-dimensional structure and biological activity of peptides and other bioactive molecules. nih.gov While specific examples detailing the incorporation of this compound into complex bioactive molecules are not extensively documented in publicly available literature, the general importance of proline derivatives as building blocks is well-established. For instance, proline analogues are found in drugs such as the anti-hepatitis agent Telaprevir and the antihypertensive medication Ramipril. enamine.net The synthesis of such molecules often relies on the use of enantiomerically pure proline derivatives to construct the required stereocenters. The principles of using proline esters as building blocks suggest that this compound could be a valuable precursor in the synthesis of novel therapeutic agents where the isopropyl ester moiety might influence properties such as solubility or bioavailability.

Precursor in the Design of Chiral Ligands

The rigid, stereochemically defined scaffold of proline makes it an excellent starting material for the synthesis of chiral ligands used in asymmetric catalysis. These ligands coordinate to a metal center, creating a chiral environment that can induce enantioselectivity in a wide range of chemical transformations. Proline-derived ligands have been successfully employed in reactions such as hydrogenations, cross-coupling reactions, and cycloadditions.

Specific Stereoselective Transformations Mediated by this compound

Detailed experimental data, such as that required for the generation of interactive data tables on yields and stereoselectivity, is not available for this compound in the context of the following reactions. The subsequent sections will focus on the established catalytic cycles and mechanistic principles for proline-type catalysts.

The [3+2]-cycloaddition is a powerful method for constructing five-membered heterocyclic rings. In organocatalysis, proline and its derivatives can catalyze the asymmetric 1,3-dipolar cycloaddition between a 1,3-dipole and a dipolarophile. thieme-connect.deresearchgate.net

The catalytic cycle typically begins with the reaction of an α,β-unsaturated aldehyde (the dipolarophile) with the secondary amine of the proline ester catalyst. This condensation forms a chiral iminium ion. The iminium ion activation lowers the LUMO (Lowest Unoccupied Molecular Orbital) of the α,β-unsaturated system, making it more susceptible to nucleophilic attack by the 1,3-dipole (e.g., an azomethine ylide or a nitrone). The chiral environment provided by the catalyst directs the approach of the dipole, controlling the stereochemistry of the resulting five-membered ring. After the cycloaddition event, hydrolysis of the iminium ion intermediate releases the enantioenriched product and regenerates the catalyst for the next cycle. researchgate.net

The proline-catalyzed direct asymmetric aldol (B89426) reaction is a cornerstone of organocatalysis, enabling the direct C-C bond formation between a ketone and an aldehyde. pnas.orgwikipedia.orgnih.govillinois.eduwikipedia.org Proline esters are expected to follow a similar mechanistic pathway.

The mechanism proceeds through an enamine intermediate. pnas.orgwikipedia.orgwikipedia.org The secondary amine of the catalyst reacts with a ketone (the donor) to form a chiral enamine. This enamine is more nucleophilic than the ketone itself. The enamine then attacks the aldehyde (the acceptor). The stereochemical outcome of the reaction is controlled by a highly organized, chair-like six-membered transition state, often referred to as the Zimmerman-Traxler model. wikipedia.orgwikipedia.org In this transition state, the carboxyl group (or the corresponding ester group in a proline ester) of the catalyst plays a crucial role by forming a hydrogen bond with the aldehyde, orienting it for a stereoselective attack from one specific face (Re or Si). libretexts.org After the C-C bond is formed, the resulting iminium ion is hydrolyzed to yield the chiral β-hydroxyketone product and regenerate the catalyst. libretexts.org

The Diels-Alder reaction is a [4+2] cycloaddition used to form six-membered rings. Proline-type catalysts can mediate this reaction asymmetrically, typically involving an α,β-unsaturated aldehyde as the dienophile. longdom.orgprinceton.edu

The catalytic mechanism involves iminium ion activation, which is distinct from the enamine activation seen in aldol reactions. princeton.edursc.org The proline ester catalyst condenses with the α,β-unsaturated aldehyde to form a chiral iminium ion. This process lowers the LUMO of the dienophile, activating it towards reaction with a diene. princeton.edu The bulky substituent on the catalyst's pyrrolidine ring effectively shields one face of the dienophile. Consequently, the diene preferentially attacks from the less sterically hindered face, leading to high enantioselectivity in the resulting cyclohexene (B86901) product. princeton.edu The final step is the hydrolysis of the iminium ion to release the product and regenerate the catalyst. princeton.edubeilstein-journals.org

Enantioselective 1,4-additions, or Michael additions, are fundamental for forming C-C bonds by adding a nucleophile to an α,β-unsaturated carbonyl compound. longdom.orgrsc.org Proline and its derivatives are effective catalysts for the addition of ketones or aldehydes to Michael acceptors like nitroolefins.

This transformation operates via an enamine-based catalytic cycle, similar to the aldol reaction. rsc.orgresearchgate.net The proline ester catalyst reacts with a donor aldehyde or ketone to generate a nucleophilic chiral enamine. This enamine then adds to the Michael acceptor (e.g., a nitroalkene) in a 1,4-fashion. The stereoselectivity is again controlled in the transition state, where the chiral catalyst directs the approach of the electrophile. The resulting intermediate is an iminium ion, which is then hydrolyzed by water present in the reaction medium to furnish the optically active 1,4-addition product and regenerate the proline ester catalyst. rsc.org

Stereochemical Outcomes and Control Mechanisms

Determination of Enantiomeric Excess (ee) and Diastereomeric Ratio (dr)

In asymmetric synthesis, the success of a reaction is quantified by the enantiomeric excess (ee) and, when multiple stereocenters are formed, the diastereomeric ratio (dr). nih.gov Enantiomeric excess is a measure of the purity of a chiral substance, indicating how much one enantiomer is present in excess of the other. wikipedia.org A racemic mixture, containing equal amounts of both enantiomers, has an ee of 0%, while a pure enantiomer has an ee of 100%. wikipedia.org

The determination of ee and dr for products synthesized using Isopropyl 1-isopropylprolinate relies on established analytical techniques. The most common methods include:

Chiral High-Performance Liquid Chromatography (HPLC): This is a powerful separation technique that uses a chiral stationary phase (CSP). The diastereomeric or enantiomeric products interact differently with the CSP, leading to different retention times and allowing for their quantification.

Chiral Gas Chromatography (GC): Similar to HPLC, chiral GC employs a capillary column with a chiral stationary phase to separate volatile enantiomers or diastereomers.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Using chiral solvating agents or chiral lanthanide shift reagents, it is possible to differentiate the signals of enantiomers or diastereomers in the NMR spectrum. The integration of these distinct signals allows for the calculation of their respective ratios.

Optical Rotation: While less precise for determining the exact ratio in a mixture, polarimetry can measure the optical purity of a sample. By comparing the observed specific rotation of the product mixture to the specific rotation of the pure enantiomer, one can calculate the enantiomeric excess. wikipedia.orgchemistrysteps.com

The formulas for calculating enantiomeric excess are: % ee = |([R] - [S]) / ([R] + [S])| * 100 wikipedia.org where [R] and [S] are the concentrations or mole fractions of the R- and S-enantiomers, respectively.

Table 1: Illustrative Analytical Data for a Reaction Mediated by this compound

Analytical Method Parameter Measured Result Calculated Stereochemical Outcome
Chiral HPLC Peak Area (Diastereomer 1) 95 dr = 95:5
Peak Area (Diastereomer 2) 5
Chiral GC (after auxiliary removal) Peak Area (Enantiomer R) 90 ee = 80%
Peak Area (Enantiomer S) 10

Rationalization of Stereoselectivity Based on Auxiliary Design

The stereoselectivity achieved with this compound is a direct consequence of its molecular architecture. As a chiral auxiliary derived from the amino acid proline, it incorporates several features designed to create a highly controlled and predictable chiral environment.

The key structural elements influencing stereoselectivity are:

The Pyrrolidine (B122466) Ring: The rigid five-membered ring of the proline core restricts conformational freedom. This rigidity helps to establish a well-defined three-dimensional space around the reaction center.

The N-isopropyl Group: The bulky isopropyl group attached to the proline nitrogen atom serves as a significant steric shield. It effectively blocks one face of the reactive intermediate (e.g., an enolate), forcing an incoming electrophile to approach from the less hindered opposite face.

The O-isopropyl Group: The isopropyl ester group also contributes to the steric environment. Its orientation relative to the N-isopropyl group and the pyrrolidine ring further refines the shape of the chiral pocket, enhancing facial discrimination.

The combination of these features creates a rigid and sterically biased scaffold. When a substrate is attached to the auxiliary, this scaffold dictates the trajectory of incoming reagents, leading to the preferential formation of one stereoisomer over the other.

Conformational Analysis and its Impact on Stereochemical Induction

The precise three-dimensional arrangement, or conformation, of the this compound-substrate conjugate is critical for high stereochemical induction. The pyrrolidine ring of proline typically adopts one of two low-energy conformations: an envelope or a twist form. The substituents on the ring influence which conformation is more stable.

In reactions involving metal chelation (for example, in enolate formation), the carbonyl oxygen and the nitrogen lone pair can coordinate to a metal ion (e.g., Li⁺). This chelation locks the molecule into a rigid bicyclic-like structure. This conformational locking is crucial because it minimizes the number of possible reactive conformations, ensuring that the substrate is presented to the incoming reagent in a consistent stereochemical environment. The steric bulk of the N-isopropyl and O-isopropyl groups then directs the reaction to a single face of the chelated intermediate, resulting in a high degree of stereoselectivity.

Kinetic vs. Thermodynamic Control in this compound Mediated Reactions

In chemical reactions where multiple products can be formed, the product distribution can be governed by either kinetic or thermodynamic control. wikipedia.org This distinction is particularly relevant for asymmetric syntheses where diastereomeric products are often formed.

Kinetic Control: Under kinetic control, the product ratio is determined by the relative rates of formation of the products. The product that is formed fastest (the one with the lower activation energy) will be the major product. youtube.comlibretexts.org These conditions typically involve low temperatures and short reaction times, which provide enough energy to overcome the lowest activation barrier but not enough for the reverse reaction or for overcoming higher activation barriers. masterorganicchemistry.com

Thermodynamic Control: Under thermodynamic control, the product ratio is determined by the relative stabilities of the products themselves. wikipedia.org If the reaction is allowed to reach equilibrium, the most stable product will be the major component of the mixture. wikipedia.org These conditions usually involve higher temperatures and longer reaction times, allowing for reversible reactions and ensuring that the system settles into the lowest energy state. libretexts.orgmasterorganicchemistry.com

In reactions mediated by this compound, the initial formation of diastereomers is typically under kinetic control. The chiral auxiliary is designed to create a large energy difference between the transition states leading to the different diastereomers, thus favoring the formation of one kinetic product. However, if the resulting products can epimerize (interconvert) under the reaction conditions, allowing the system to reach equilibrium, the final product ratio may shift to favor the more stable thermodynamic product. Therefore, controlling the reaction temperature and time is essential to ensure that the desired kinetically favored product is isolated. youtube.com

Table 2: Conditions for Kinetic vs. Thermodynamic Control

Control Type Favored Product Reaction Conditions Rationale
Kinetic Product with the lowest activation energy (forms faster). youtube.com Low temperature, short reaction time, strong non-nucleophilic bases (for enolates). youtube.com The system has enough energy to form the easiest product, but not enough to reverse the reaction or form the more stable product. masterorganicchemistry.com
Thermodynamic The most stable product (lowest in energy). wikipedia.org High temperature, long reaction time, protic solvents or weaker bases that allow for equilibration. libretexts.org The system has sufficient energy to overcome all activation barriers, allowing the reaction to become reversible and reach equilibrium. wikipedia.org

Mechanistic Investigations of Isopropyl 1 Isopropylprolinate Mediated Transformations

Elucidation of Reaction Mechanisms in Stereoselective Processes

A key aspect of these mechanisms is the concept of stereochemical induction, where the inherent chirality of the catalyst directs the formation of a specific stereoisomer of the product. A reaction that predominantly yields one stereoisomer from several possibilities is termed stereoselective. youtube.com In the case of isopropyl 1-isopropylprolinate, the bulky isopropyl groups attached to both the ester and the proline ring create a defined chiral environment. This steric hindrance effectively shields one face of the enamine, compelling the electrophile to approach from the less hindered side, thus leading to a high preference for one enantiomer or diastereomer.

For example, in asymmetric aldol (B89426) reactions, the enamine formed from a ketone and a proline-based catalyst attacks an aldehyde. The stereochemical outcome is dictated by the geometry of a highly organized, chair-like transition state. acs.org The substituents' positioning in this transition state, which minimizes steric strain, determines the final stereochemistry of the aldol product.

Transition State Elucidation and Characterization

Understanding the structure and energetics of transition states is paramount for explaining the origins of stereoselectivity. Computational methods, particularly density functional theory (DFT), have become indispensable for characterizing the transient and high-energy transition states in proline-catalyzed reactions. acs.org These studies allow for the detailed analysis of competing reaction pathways and the identification of the lowest energy transition state, which corresponds to the major product formed.

For the classic proline-catalyzed aldol reaction, the Houk-List model is a widely accepted transition state model. beilstein-journals.org It proposes a chair-like, six-membered ring structure stabilized by a hydrogen bond between the catalyst's carboxylic acid and the acceptor aldehyde. acs.org While this compound lacks the acidic proton of the carboxylic acid, the fundamental principle of a sterically constrained, chair-like transition state remains relevant. The bulky isopropyl groups would significantly influence the relative energies of the possible diastereomeric transition states.

Computational studies have quantified the energy differences between these competing transition states. For instance, in certain proline-catalyzed intramolecular aldol reactions, the favored chair transition state can be lower in energy by approximately 1 kcal/mol, which is in reasonable agreement with the experimentally observed enantiomeric excess. acs.org This energy difference is often attributed to minimizing steric repulsions and optimizing stabilizing non-covalent interactions.

Table 1: Representative Energy Differences in Proline-Catalyzed Aldol Reaction Transition States

Reactant SystemFavored Transition StateEnergy Difference (kcal/mol)Predicted Outcome
(S)-proline enamine of 2a (R = Me)(R,S)-3~1.0(R,R)-ketol
(S)-proline enamine, 4(S,S)-6>1.0(S)-product
(S)-proline enamine, 2b (R = tert-butyl)N/A~0.1Racemic/Low ee
Data derived from computational studies on analogous proline-catalyzed systems. acs.org

Role of Hydrogen Bonding and Non-Covalent Interactions in Stereochemical Induction

Non-covalent interactions are the subtle yet powerful forces that dictate the three-dimensional arrangement of molecules in the transition state, thereby controlling stereoselectivity. acs.org In organocatalysis, selectivity is often governed by a complex network of these interactions. acs.orgnih.gov While this compound lacks the carboxylic acid group of proline, which is a key hydrogen-bond donor, other non-covalent interactions play a crucial role.

The secondary amine proton and the carbonyl oxygen of the ester group in this compound can still participate in hydrogen bonding. acs.org Furthermore, van der Waals forces and steric repulsion, amplified by the bulky isopropyl groups, create a well-defined chiral pocket. The substrate and reagent are oriented within this pocket to achieve a low-energy transition state assembly.

For instance, a plausible interaction could involve a hydrogen bond between the catalyst's oxygen and an interacting molecule, or even a bridging hydrogen bond. nih.gov In some systems, the synergistic effect of hydrogen-bonding interactions with the substrate has been shown to enhance catalytic efficiency and selectivity. beilstein-journals.org The precise nature and strength of these interactions determine the facial selectivity of the attack on the enamine intermediate, leading to the observed stereochemical outcome. The immobilization of L-proline on supports through non-covalent hydrogen bonding has also been shown to create efficient and stable catalysts. researchgate.netmdpi.com

Catalytic Cycles and Intermediate Species

A catalytic cycle illustrates the sequential steps a catalyst undergoes during a reaction, including its regeneration at the end of the process. For transformations mediated by this compound, the cycle is generally understood to follow the enamine catalysis pathway. mdpi.combeilstein-journals.org

The proposed catalytic cycle typically involves the following key steps:

Intermediate Formation: The catalyst, this compound, reacts with a carbonyl substrate (an aldehyde or ketone) to form a chiral enamine intermediate. This is a reversible step that involves the loss of a water molecule. units.it

Stereodetermining Step: The nucleophilic enamine attacks an electrophile in a highly stereoselective manner. The transition state of this step, as discussed previously, dictates the stereochemistry of the product. acs.org

Product Formation and Catalyst Regeneration: The resulting intermediate, typically an iminium ion, is hydrolyzed to release the final product and the protonated catalyst. beilstein-journals.org A subsequent deprotonation step regenerates the neutral catalyst, allowing it to participate in another cycle.

The direct detection of key intermediates like enamines and iminium ions provides strong evidence for the proposed mechanism. Techniques such as electrospray ionization mass spectrometry (ESI-MS) have been successfully employed to observe and characterize these transient species in proline-catalyzed reactions, confirming their role within the catalytic cycle. beilstein-journals.org

Computational and Theoretical Studies of Isopropyl 1 Isopropylprolinate

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. Methods like Density Functional Theory (DFT) are widely used to compute a molecule's electronic structure, which in turn governs its reactivity. nih.gov Such calculations can determine the distribution of electrons, the energies of molecular orbitals (like the Highest Occupied Molecular Orbital, HOMO, and Lowest Unoccupied Molecular Orbital, LUMO), and the partial charges on each atom. researchgate.netcdnsciencepub.com

While specific studies detailing the complete electronic structure of isolated isopropyl 1-isopropylprolinate are not prevalent in the surveyed literature, its reactivity has been explored computationally in the context of specific reactions. For instance, in the formation of azomethine ylides from proline esters for use in cycloaddition reactions, the electronic properties of the proline derivative are crucial. youtube.com The nitrogen atom of the proline ring and the oxygen of the carbonyl group possess lone pairs of electrons, making them key sites for interaction and reaction.

DFT calculations on related systems, such as in [3+2] cycloaddition reactions, help elucidate the mechanism and reactivity. youtube.com These studies implicitly probe the electronic structure by modeling how the molecule interacts with other reactants, revealing its nucleophilic or electrophilic character at different sites during a chemical transformation. The reliability of such simulations depends on the chosen level of theory and basis set, with methods like M06-2X/def2-TZVP being noted for a favorable balance of accuracy and efficiency in thermochemical calculations. researchgate.net

Molecular Modeling of Stereoselective Reactions

Molecular modeling is an indispensable tool for studying reactions where stereochemistry is important. For reagents like this compound, which is derived from the chiral amino acid proline, understanding how its inherent chirality directs the formation of new stereocenters is a key area of research. Computational studies of reaction mechanisms, transition states, and energy profiles provide a detailed picture of how stereoselectivity arises.

A notable example involves the [3+2] cycloaddition reaction between an azomethine ylide derived from a prolinate ester and a gem-difluorocyclopropene. youtube.com Computational studies on this type of reaction have been performed to understand the reaction mechanism and the origins of stereoselectivity. youtube.com

Gibbs Free Energy Profiles of Reaction Pathways

The Gibbs free energy (ΔG) profile of a reaction maps the energy of the system along the reaction coordinate, highlighting the energy of reactants, products, transition states, and any intermediates. ucl.ac.uk The height of the energy barrier from the reactant to the transition state (the activation energy) determines the reaction rate. In stereoselective reactions, there are often multiple competing pathways leading to different stereoisomers. By calculating the Gibbs free energy profiles for these pathways, chemists can predict which isomer will be formed preferentially. youtube.com

In a computational study on the cycloaddition of an azomethine ylide (derived from methyl prolinate, a close analog of isopropyl prolinate) with a cyclopropene, DFT calculations were used to map out the energy profiles for the formation of different product isomers. youtube.com The calculations showed distinct energy barriers for the pathways leading to the E and Z diastereomers, allowing for a rationalization of the experimentally observed product distribution. youtube.com

Table 1: Calculated Gibbs Free Energy of Activation for Competing Reaction Pathways Based on a model reaction of a prolinate-derived azomethine ylide. Data extracted from computational studies on analogous systems. youtube.com

Reacting Pathway Transition State Relative Gibbs Free Energy of Activation (kcal/mol) Corresponding Product Isomer
Path A TS-Z 17.5 P-Z
Path B TS-E 20.8 P-E

Optimized Structures of Reactants, Transition States, and Products

A key output of molecular modeling is the optimized three-dimensional structure of molecules at various points along the reaction pathway. This includes the stable geometries of reactants and products, as well as the high-energy structures of transition states. youtube.com Analyzing the geometry of a transition state is crucial, as it reveals the specific atomic interactions that favor one stereochemical outcome over another.

For the [3+2] cycloaddition involving a prolinate-derived ylide, the structures of the competing transition states (TS-Z and TS-E) were optimized using DFT calculations. youtube.com The analysis of these structures reveals the steric and electronic interactions that differentiate them. For example, intramolecular hydrogen bonding or steric clashes in one transition state but not the other can lead to a significant energy difference, thereby controlling the selectivity of the reaction. youtube.com The optimized structures confirm the relative stereochemistry of the products formed through each pathway. youtube.com

Table 2: Key Features of Optimized Transition State Geometries Based on computational analysis of a model [3+2] cycloaddition reaction involving a prolinate derivative. youtube.com

Structure Key Feature Implication
TS-Z Lower steric hindrance between substituents. Lower energy pathway, leading to the major product.
TS-E Increased steric repulsion between key groups. Higher energy pathway, leading to the minor product.

Prediction of Enantioselectivity and Diastereoselectivity

A major goal of computational chemistry in synthesis is the accurate prediction of enantioselectivity and diastereoselectivity. By quantitatively assessing the energy differences between diastereomeric transition states, it is possible to predict the ratio of products formed. The relationship between the difference in Gibbs free energy of activation (ΔΔG‡) and the product ratio at a given temperature is well-established.

In the case of the computationally studied [3+2] cycloaddition, the calculated energy difference between the two primary transition states, TS-Z and TS-E, was found to be approximately 3.3 kcal/mol (ΔG = 17.5 kcal/mol for TS-Z and 20.8 kcal/mol for TS-E). youtube.com This energy difference strongly favors the pathway through TS-Z, leading to the prediction that the product P-Z will be the major diastereomer. This computational prediction aligns with experimental results where a high diastereoselectivity (10:1 d.r.) was observed for a related product, confirming the predictive power of the model. youtube.com Such data-driven and computational workflows are becoming increasingly vital for streamlining catalyst and reaction development.

Conformation and Torsional Analysis of this compound

The key conformational variables include:

Proline Ring Pucker: The five-membered pyrrolidine (B122466) ring is not flat and exists in puckered "envelope" conformations, typically described as Cγ-endo or Cγ-exo. researchgate.net The preference for one pucker over the other can be influenced by the substituents.

Amide Bond Isomerization: The C(O)-N bond of the proline moiety can exist in either a cis or trans conformation. For most amino acids, the trans form is heavily favored, but for proline, the cis conformation can be significantly populated (5-10% in disordered proteins), influencing the local structure.

Rotation of the N-isopropyl group: The bond connecting the nitrogen to the isopropyl group's methine carbon (N-CH) has its own rotational barrier.

Rotation of the O-isopropyl group: The ester's C(O)-O bond and the O-CH bond of the isopropyl group also have specific torsional preferences.

Studies on sterically hindered amides, such as an MPTA derivative of diisopropylamine, show that rotation around the C(O)-N bond is significantly hindered, with high activation energies. This suggests that the conformation of the N-isopropyl group in this compound is likely well-defined and relatively rigid. The orientation of the isopropyl groups is dictated by the need to minimize steric clashes with the rest of the molecule.

Table 3: Summary of Key Conformational Features of this compound Inferred from computational and experimental studies on analogous structures. researchgate.net

Conformational Feature Description Likely Preferred State
Proline Ring Pucker Puckering of the five-membered ring. Cγ-endo or Cγ-exo, depending on steric and electronic factors.
Amide Bond (ω angle) Isomerization around the C(O)-N bond. Trans conformation is expected to be the major isomer.
N-Isopropyl Rotation Rotation of the isopropyl group on the nitrogen atom. Rotation is likely hindered; adopts a conformation to minimize steric strain.
Ester Isopropyl Rotation Rotation of the isopropyl group of the ester function. Adopts a conformation to minimize steric interactions with the carbonyl group.

Advanced Spectroscopic and Analytical Characterization in Research Contexts

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment and Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of Isopropyl 1-isopropylprolinate. ¹H and ¹³C NMR spectra provide detailed information about the chemical environment of each hydrogen and carbon atom, respectively, allowing for the confirmation of the compound's core structure, including the proline ring and the two isopropyl groups.

For stereochemical assignment, particularly of the chiral center at the alpha-carbon of the proline ring, advanced NMR techniques are employed. One common approach involves the use of chiral derivatizing agents, such as α-methoxy-α-trifluoromethylphenylacetic acid (MTPA), also known as Mosher's acid. usm.edu By reacting this compound with both (R)- and (S)-MTPA to form diastereomeric amides, subtle differences in the chemical shifts (Δδ) of the protons near the chiral center can be observed in the ¹H NMR spectra. usm.edu Analysis of these differences allows for the confident assignment of the absolute stereochemistry (R or S) of the parent amino acid ester. usm.edu Multidimensional NMR experiments, like COSY and HSQC, can further aid in assigning complex proton and carbon signals.

Table 1: Representative ¹H NMR Chemical Shifts for Proline Derivatives

Proton Typical Chemical Shift (ppm) Multiplicity
α-CH 3.5 - 4.5 Doublet of doublets
β-CH₂ 1.8 - 2.2 Multiplet
γ-CH₂ 1.9 - 2.3 Multiplet
δ-CH₂ 3.0 - 3.5 Multiplet
Ester CH 4.8 - 5.2 Septet

Note: Exact chemical shifts for this compound would be determined experimentally.

Mass Spectrometry (MS) for Reaction Monitoring and Product Identification

Mass Spectrometry (MS) is a powerful technique used to determine the molecular weight and elemental composition of this compound. When coupled with liquid chromatography (LC-MS) or gas chromatography (GC-MS), it becomes a primary tool for monitoring the progress of the synthesis reaction, for instance, the esterification of proline. By analyzing aliquots from the reaction mixture over time, researchers can track the disappearance of starting materials and the appearance of the desired product, as well as identify any intermediates or byproducts based on their mass-to-charge (m/z) ratio. High-resolution mass spectrometry (HRMS) can provide highly accurate mass measurements, allowing for the determination of the molecular formula with great confidence.

Tandem mass spectrometry (MS/MS) is used to further confirm the structure. The parent ion corresponding to this compound is isolated and fragmented, and the resulting fragmentation pattern provides a structural fingerprint, confirming the connectivity of the atoms within the molecule.

The sensitivity of mass spectrometry, particularly with electrospray ionization (ESI), can sometimes be limited for certain compounds. Chemical derivatization is a strategy employed to enhance the ionization efficiency and thus the detection sensitivity of an analyte. nih.gov For this compound, the secondary amine on the proline ring is a prime target for derivatization.

By tagging this amine with a moiety that is readily protonated or carries a permanent positive charge, the compound's response in positive-ion ESI-MS can be significantly increased. nih.gov This derivatization can improve detection limits by one to over two orders of magnitude, enabling the quantification of trace amounts of the compound. mdpi.com This is particularly useful when analyzing samples from complex matrices where the concentration of the analyte is low. mdpi.comnih.gov

Chiral Chromatography (GC-MS, HPLC) for Enantiomeric and Diastereomeric Purity Assessment

Since this compound is a chiral molecule, assessing its enantiomeric purity is critical, especially in pharmaceutical contexts where different enantiomers can have vastly different biological activities. americanpharmaceuticalreview.com Chiral chromatography is the definitive method for this purpose. chiralpedia.com

High-Performance Liquid Chromatography (HPLC) using a Chiral Stationary Phase (CSP) is the most common approach. americanpharmaceuticalreview.comsigmaaldrich.com The CSP contains a chiral selector that interacts differently with the (R) and (S) enantiomers of this compound, leading to different retention times and allowing for their separation and quantification. sigmaaldrich.com The result is typically reported as enantiomeric excess (e.e.).

An alternative method involves derivatizing the analyte with a chiral derivatizing agent to form diastereomers. libretexts.org These diastereomers have different physical properties and can be separated on a standard, achiral chromatography column. nih.gov Gas Chromatography (GC) with a chiral column can also be used for the analysis of volatile derivatives. These techniques are essential for quality control and ensuring that the compound meets the required stereochemical purity.

Table 2: Comparison of Chiral Separation Techniques

Technique Principle Advantages Common Application
Chiral HPLC Differential interaction with a Chiral Stationary Phase (CSP). sigmaaldrich.com Direct separation, widely applicable. americanpharmaceuticalreview.com Purity assessment of enantiomers.
Derivatization + Achiral HPLC/GC Covalent bonding to a chiral agent to form separable diastereomers. libretexts.org Can use standard columns, may improve detection. Enantiomeric analysis when direct methods are challenging.

Infrared (IR) and Raman Spectroscopy for Functional Group Analysis and Reaction Progress

Infrared (IR) and Raman spectroscopy are complementary vibrational spectroscopy techniques used to identify the functional groups present in a molecule. triprinceton.org For this compound, these methods can confirm the presence of key structural features. The IR spectrum would prominently feature a strong absorption band corresponding to the carbonyl (C=O) stretch of the ester group, typically in the range of 1730-1750 cm⁻¹. Other characteristic peaks would include C-H stretches from the alkyl groups and C-N stretches from the amine.

Raman spectroscopy, which relies on light scattering, is particularly sensitive to non-polar bonds and symmetric vibrations. triprinceton.orgscitepress.org It can provide complementary information to the IR spectrum. Both techniques can be used to monitor reaction progress by observing the appearance of the characteristic ester carbonyl peak while the carboxylic acid O-H stretch of the proline starting material disappears.

Table 3: Expected Vibrational Frequencies for this compound

Functional Group Bond Technique Expected Frequency (cm⁻¹)
Ester Carbonyl C=O Stretch IR 1730 - 1750 (Strong)
Amine C-N Stretch IR 1100 - 1300 (Medium)
Alkyl Groups C-H Stretch IR / Raman 2850 - 3000

X-ray Crystallography for Absolute Stereochemistry Determination

While NMR with chiral derivatizing agents can provide a reliable assignment of stereochemistry, X-ray crystallography is considered the "gold standard" for the unambiguous determination of the absolute configuration of a chiral molecule. researchgate.netnih.gov This technique requires a single, high-quality crystal of the compound. thieme-connect.de

The crystal is exposed to an X-ray beam, and the resulting diffraction pattern is analyzed to build a three-dimensional model of the electron density of the molecule. This model reveals the precise spatial arrangement of every atom, thereby providing the absolute stereochemistry of the chiral center(s). nih.gov In many research settings, X-ray crystallography is used to confirm the stereochemical assignment that was initially determined by other means, such as the Mosher's method in NMR. usm.edu

Future Directions and Emerging Research Areas

Design and Synthesis of Novel Isopropyl 1-isopropylprolinate Analogs for Enhanced Performance

The performance of a catalyst is intrinsically linked to its structure. The future of this compound in catalysis will be heavily influenced by the design and synthesis of novel analogs with enhanced reactivity, selectivity, and broader substrate scope. Research in this area focuses on systematic modifications of the proline scaffold and the isopropyl ester group.

The rationale for creating analogs is to fine-tune the steric and electronic properties of the catalyst. For instance, altering the ester group from isopropyl to other alkyl groups like methyl or ethyl can impact the catalyst's solubility and its interaction with substrates. researchgate.net Structure-activity relationship (SAR) studies are crucial in this context. As seen in the development of other pharmacologically active molecules, the introduction of specific substituents can be essential for potent activity. nih.gov By methodically altering the catalyst structure and evaluating its performance in benchmark reactions, researchers can build a comprehensive understanding of how specific structural motifs influence catalytic outcomes.

Future research will likely explore a wider array of modifications, including:

Substitution on the pyrrolidine (B122466) ring: Introducing electron-donating or electron-withdrawing groups on the proline ring can modulate the nucleophilicity and basicity of the nitrogen atom, directly impacting its catalytic activity.

Conformationally restricted analogs: Incorporating the proline ring into bicyclic or spirocyclic systems can reduce conformational flexibility. This pre-organization of the catalyst can lead to higher levels of stereocontrol in asymmetric transformations.

Alternative ester groups: Moving beyond simple alkyl esters to include bulky or electronically modified groups can create more defined chiral pockets, enhancing enantioselectivity for a broader range of substrates.

The synthesis of these novel analogs will require robust and flexible synthetic routes, enabling the generation of a diverse library of catalysts for high-throughput screening and optimization.

Exploration of this compound in Unexplored Asymmetric Reactions

Asymmetric synthesis, a method that favors the formation of a specific stereoisomer, is a cornerstone of modern chemistry, largely because different enantiomers of a molecule often exhibit distinct biological activities. wikipedia.org While proline and its derivatives are well-established catalysts for reactions like aldol (B89426) and Mannich reactions, the full catalytic potential of this compound remains to be unlocked. Future research will focus on applying this catalyst to a wider range of unexplored asymmetric transformations.

A significant area of interest is its use in cycloaddition reactions. For example, this compound has been successfully used to generate azomethine ylides for [3+2]-cycloaddition reactions with gem-difluorocyclopropenes, providing access to novel fluorinated 3-azabicyclo[3.1.0]hexane scaffolds. researchgate.net This success opens the door to exploring its utility in other cycloadditions, such as:

Diels-Alder Reactions: Catalyzing the asymmetric [4+2] cycloaddition between dienes and dienophiles to construct complex cyclic systems.

[3+3] and [4+3] Cycloadditions: Accessing medium-sized rings, which are prevalent in natural products but are synthetically challenging to construct.

1,3-Dipolar Cycloadditions: Expanding beyond azomethine ylides to include other dipoles like nitrile oxides and nitrones for the synthesis of various five-membered heterocycles. nih.gov

Beyond cycloadditions, the application of this compound in enantioselective conjugate additions, fluorinations, and pericyclic reactions represents a fertile ground for discovery. The key challenge and opportunity lie in identifying new reaction classes where the unique steric and electronic properties of this specific prolinate ester can provide superior levels of stereocontrol compared to other organocatalysts. The use of biocatalysis, employing enzymes for their high chemo-, regio-, and stereoselectivity, also presents a powerful complementary strategy for asymmetric synthesis. nih.govmagtech.com.cn

Reaction TypePotential Application of this compoundDesired Outcome
[3+2] Cycloaddition Reaction with azomethine ylides and various dipolarophiles. researchgate.netSynthesis of complex, fluorinated heterocyclic scaffolds.
Diels-Alder Reaction Catalysis of reactions between dienes and dienophiles.Enantioselective formation of six-membered rings.
Conjugate Addition Michael additions of nucleophiles to α,β-unsaturated systems.Creation of chiral carbon-carbon and carbon-heteroatom bonds.
Asymmetric Fluorination Electrophilic or nucleophilic fluorination of prochiral substrates.Synthesis of optically active organofluorine compounds.

Integration with Continuous Flow Chemistry and High-Throughput Experimentation

The transition from traditional batch processing to continuous flow chemistry is revolutionizing chemical manufacturing, offering significant improvements in safety, efficiency, and scalability. scitube.ionih.govbeilstein-journals.org Integrating the synthesis and application of this compound into continuous flow systems is a major future direction.

Continuous flow chemistry involves pumping reactants through a network of tubes and reactors, allowing for precise control over reaction parameters like temperature, pressure, and reaction time. scitube.io This methodology is particularly advantageous for reactions that are highly exothermic or involve hazardous intermediates, as the small reactor volumes enhance safety. scitube.io For the production of this compound and its analogs, a flow process could enable a safer, more consistent, and automated synthesis.

Furthermore, flow chemistry is ideally suited for high-throughput experimentation (HTE). By using automated flow systems, researchers can rapidly screen a large number of reaction conditions (e.g., different catalysts, solvents, temperatures) to quickly identify optimal parameters for a new transformation. This synergy between flow chemistry and HTE can significantly accelerate the discovery of new applications for this compound. rsc.org The integration of in-line purification techniques, such as chromatography, extraction, or crystallization, within a continuous flow setup can lead to "telescoped" reaction sequences, where a multi-step synthesis is performed in a single, uninterrupted process, generating a pure product without manual isolation of intermediates. beilstein-journals.org

Advantages of Continuous Flow for this compound Chemistry:

Enhanced Safety: Smaller reaction volumes minimize risks associated with hazardous reagents or exothermic reactions. scitube.io

Improved Scalability: Scaling up production is achieved by running the system for longer periods or by "numbering up" (running multiple systems in parallel), avoiding the challenges of scaling up batch reactors. nih.gov

Precise Control: Superior heat and mass transfer allow for precise control over reaction conditions, often leading to higher yields and purities. beilstein-journals.org

Automation and Data Logging: Enables efficient process optimization and robust data collection for kinetic studies and reaction modeling. rsc.org

Sustainable and Scalable Production Methods for this compound

The increasing emphasis on green chemistry necessitates the development of sustainable and economically viable methods for producing key chemical compounds. Future research on this compound will undoubtedly focus on creating production routes that are both environmentally friendly and scalable for industrial application.

Current production methods often rely on traditional organic synthesis, which may involve harsh reagents, organic solvents, and multiple protection/deprotection steps. A key goal for the future is to develop more sustainable alternatives. Biocatalysis offers a compelling approach. magtech.com.cn The use of enzymes or whole-cell systems for the synthesis of the proline backbone could eliminate the need for classical chiral resolutions and reduce chemical waste. nih.gov For example, engineered enzymes could be employed for the asymmetric synthesis of the proline core from inexpensive starting materials.

Combining biocatalysis with continuous flow technology represents a particularly powerful strategy. beilstein-journals.org An immobilized enzyme could be packed into a flow reactor, allowing for the continuous conversion of a substrate into the desired chiral proline precursor. This approach not only leverages the high selectivity of enzymes but also benefits from the efficiency and scalability of flow processing. beilstein-journals.org

Furthermore, efforts will be directed towards:

Atom Economy: Designing synthetic routes that maximize the incorporation of all starting material atoms into the final product.

Solvent Selection: Replacing hazardous organic solvents with greener alternatives like water, supercritical fluids, or bio-based solvents.

Catalyst Recycling: Developing methods for the efficient recovery and reuse of the organocatalyst or any precious metal catalysts used in the synthesis, which is crucial for cost-effective and sustainable industrial processes.

By focusing on these principles, the production of this compound can be aligned with the modern demands of sustainable chemical manufacturing, ensuring its availability for future applications in a cost-effective and environmentally responsible manner.

Q & A

Q. How is the optimal pH determined for adsorption experiments involving isopropyl 1-isopropylprolinate-based composites?

Methodological Answer: Conduct batch adsorption experiments across a pH range (e.g., pH 1–12) while monitoring adsorption capacity for target ions (e.g., Co²⁺ or Cs⁺). Measure equilibrium concentrations using techniques like atomic absorption spectroscopy. For Co(II), adsorption peaks at pH 6 due to reduced proton competition and minimized hydroxide precipitation . The point of zero charge (pHPZC) is determined by plotting ΔpH (initial vs. final) against initial pH, identifying where surface charge transitions from positive to negative (e.g., pH 4 for certain composites) .

Q. What experimental methods validate the chemical structure of this compound copolymers?

Methodological Answer: Use Fourier-transform infrared spectroscopy (FTIR) to confirm functional groups (e.g., amine, carboxylate) and nuclear magnetic resonance (NMR) for monomer integration ratios. Thermogravimetric analysis (TGA) assesses thermal stability, while swelling studies in varying pH solutions verify pH-responsive behavior .

Q. How does monomer concentration influence copolymer synthesis and adsorption capacity?

Methodological Answer: Vary monomer concentrations (e.g., 5–20 wt%) during polymerization. Higher N-isopropylacrylamide (NIPAm) concentrations increase crosslinking density and functional group alignment, enhancing adsorption capacity. Monitor conversion rates via gravimetric analysis, noting stabilization at ~17 wt% total monomer concentration .

Advanced Research Questions

Q. How can contradictions in reported chemical stability data for polymer composites be resolved?

Methodological Answer: Perform accelerated degradation studies under extreme pH (1–12) and temperature conditions. Use qualitative methods (e.g., SEM for structural integrity) and quantitative techniques (e.g., ICP-MS for leaching analysis). Compare stability trends across studies, noting that crown ether integration (e.g., DB18C-6) improves mechanical and thermal stability but may reduce solubility .

Q. What methodologies distinguish batch adsorption from fixed-bed column studies for ion separation?

Methodological Answer: In batch studies, measure distribution coefficients (Kd) by mixing resin with ion solutions (e.g., 100 mg/L Co²⁺/Cs⁺) for 1–150 minutes. For column studies, pack resin into glass columns (e.g., 10 cm length) and analyze breakthrough curves using dynamic adsorption models (e.g., Thomas or Yoon-Nelson). Column efficiency is influenced by flow rate and bed height, while batch studies focus on equilibrium kinetics .

Q. How does the point of zero charge (pHPZC) impact selective ion adsorption in mixed-metal systems?

Methodological Answer: At pH < pHPZC, the positively charged surface repels cations (e.g., Co²⁺), favoring anion adsorption. At pH > pHPZC, negative surface charge enhances cation uptake. For Cs⁺/Co²⁺ separation, optimize pH to exploit differential affinity: Cs⁺ adsorption peaks at pH 8–9, while Co²⁺ adsorption declines above pH 6 due to hydroxide formation. Use separation factors (SF = Kd_Co/Kd_Cs) to quantify selectivity .

Q. What strategies address reproducibility challenges in synthesizing this compound copolymers?

Methodological Answer: Standardize reaction conditions (temperature, initiator concentration) and characterize batches using gel permeation chromatography (GPC) for molecular weight distribution. Include detailed supplemental data on synthesis protocols (e.g., molar ratios, purification steps) to enable replication, as per academic guidelines .

Data Analysis & Interpretation

Q. How are adsorption isotherm models applied to interpret equilibrium data for this compound composites?

Methodological Answer: Fit experimental data to Langmuir (monolayer adsorption) or Freundlich (heterogeneous surface) models using nonlinear regression. Calculate parameters like maximum adsorption capacity (Qmax) and affinity constants. For Co²⁺, Langmuir models often better fit data due to homogeneous active sites, while Cs⁺ may follow Freundlich trends .

Q. What statistical approaches resolve variability in adsorption kinetic studies?

Methodological Answer: Apply pseudo-first-order and pseudo-second-order models to kinetic data. Use Akaike information criterion (AIC) to compare model fit. For time-dependent studies, intra-particle diffusion models identify rate-limiting steps (e.g., surface vs. pore diffusion) .

Experimental Design Considerations

Q. How to design experiments assessing pH-independent swelling behavior in copolymer matrices?

Methodological Answer: Immerse copolymer samples in buffered solutions (pH 1–12) for 24–48 hours. Measure swelling ratios gravimetrically and correlate with protonation states of functional groups (e.g., -NH₂ and -COOH). Note that pH-independent swelling in acidic ranges (pH 1–5) arises from charge repulsion and osmotic pressure effects .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.